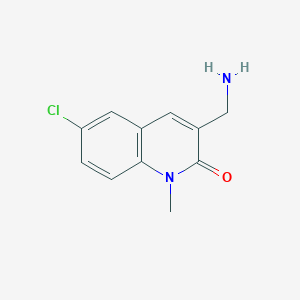

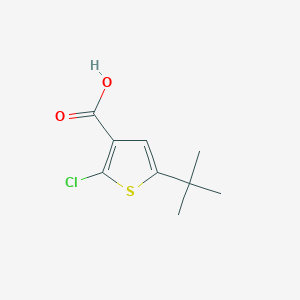

3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one

Descripción general

Descripción

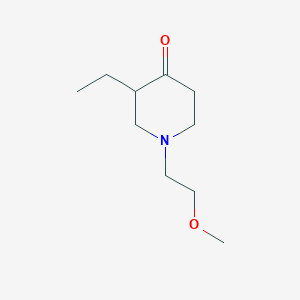

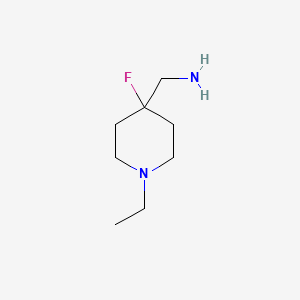

3-(Aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to a class of compounds known as quinolines. It is a colorless, crystalline solid with a molecular formula of C11H10ClN3O and a molecular weight of 225.66 g/mol. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has been widely studied for its potential applications in the fields of medicine and agriculture.

Aplicaciones Científicas De Investigación

Antimalarial and Antiprotozoal Applications

Chloroquine and its derivatives have been foundational in the treatment of malaria, demonstrating effectiveness against Plasmodium parasites. Recent studies have highlighted the repurposing of chloroquine-containing compounds for their antimalarial effects, with novel compositions being studied for enhanced efficacy and reduced resistance concerns. The structural analogs of chloroquine are being evaluated for their potential in combating chloroquine-resistant strains of Plasmodium falciparum, underscoring the ongoing relevance of this class in antimalarial research (Njaria et al., 2015).

Anticancer Properties

4-Aminoquinolines have demonstrated potential in cancer therapy, particularly as adjuvants to enhance the efficacy of conventional chemotherapeutic agents. These compounds have been shown to induce cell cycle arrest, inhibit key signaling pathways involved in cancer cell proliferation, and trigger apoptosis in various cancer models. The ability of chloroquine and its analogs to act as lysosomotropic agents suggests their utility in targeting the lysosomal-mediated degradation pathways crucial for cancer cell survival (Ferreira et al., 2021).

Neuroprotective Effects

The neuroprotective and neuromodulatory effects of compounds structurally related to chloroquine have been explored in various models of central nervous system disorders. These studies reveal that such compounds may exert beneficial effects through mechanisms like monoamine oxidase inhibition and modulation of glutamatergic signaling, suggesting potential applications in neurodegenerative diseases and psychiatric conditions (Antkiewicz‐Michaluk et al., 2018).

Anti-inflammatory and Immunomodulatory Effects

Chloroquine and hydroxychloroquine, a closely related derivative, have been widely used in the management of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Their immunosuppressive and anti-inflammatory properties make them valuable in controlling the symptoms of these chronic conditions. The drugs work by reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine production, offering relief from autoimmune pathology (Taherian et al., 2013).

Antiviral and Antimicrobial Applications

Amid the COVID-19 pandemic, the antiviral properties of chloroquine and hydroxychloroquine gained significant attention. Despite mixed results and subsequent controversies over their efficacy against SARS-CoV-2, these instances highlight the broader interest in exploring 4-aminoquinolines for antiviral and antimicrobial applications. Their mechanism of action includes interference with viral entry and replication, suggesting a potential role in managing viral infections beyond malaria (Herbert & Fournier, 2022).

Propiedades

IUPAC Name |

3-(aminomethyl)-6-chloro-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKBUANOYOTOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)

![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)